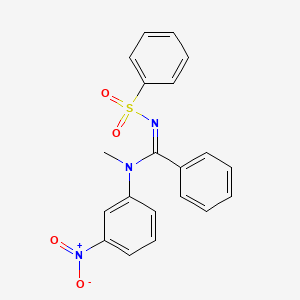
N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as NMSBA, is a chemical compound used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for cancer therapy.
Mechanism of Action
N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide inhibits PKC by binding to the enzyme's regulatory domain, preventing it from being activated by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to induce apoptosis in cancer cells by inhibiting PKC-mediated survival pathways. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer therapy, as tumors require a blood supply to grow and spread. N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to modulate the immune response by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its high potency and specificity for PKC inhibition. This allows researchers to study the effects of PKC inhibition on cellular processes with high precision. However, the use of N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is limited by its low solubility in water, which can make it difficult to administer to cells in culture.
Future Directions
There are several future directions for the use of N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. Another area of interest is the investigation of the effects of PKC inhibition on other cellular processes, such as autophagy and DNA repair. Finally, the use of N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research.
Synthesis Methods
The synthesis of N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves several steps, starting with the reaction of 3-nitrobenzoyl chloride with N-methylbenzimidazole in the presence of a base to form 3-nitro-N-methylbenzimidazolium chloride. This intermediate is then reacted with phenylsulfonyl chloride to form N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzimidazolium chloride. Finally, this compound is reacted with sodium methoxide to form N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide.
Scientific Research Applications
N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively used in scientific research as a PKC inhibitor. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been used in studies investigating the role of PKC in cellular processes such as cell migration, invasion, and angiogenesis. In addition, N-methyl-N-(3-nitrophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been used in studies investigating the effects of PKC inhibition on the immune system and inflammation.
properties
IUPAC Name |
N'-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-22(17-11-8-12-18(15-17)23(24)25)20(16-9-4-2-5-10-16)21-28(26,27)19-13-6-3-7-14-19/h2-15H,1H3/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVMLFKJEHGVOV-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377697.png)
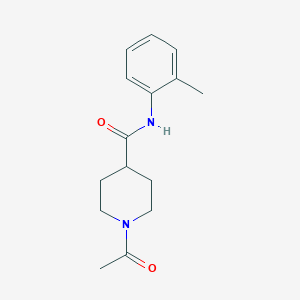
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine](/img/structure/B5377704.png)
![4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5377708.png)
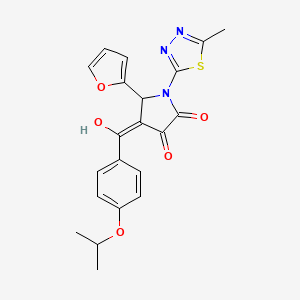
![N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5377745.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5377753.png)
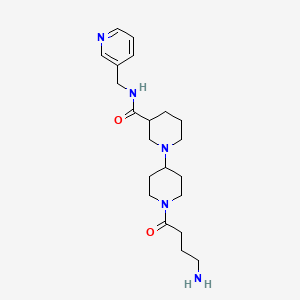
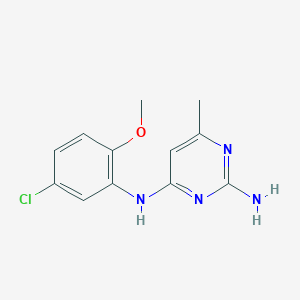
![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5377802.png)